Coronalolide

Oncology Natural Product Cytotoxicity SAR

Researchers face inconsistent potency across ring-A seco-cycloartane triterpenes. Coronalolide delivers a validated, high-purity benchmark with defined pharmacological activity. • Broad-spectrum cytotoxicity: IC50 4.98-6.59 µg/mL vs breast, gastric, lung, colon & liver cancer lines. • 2.9× more potent than methyl ester analog in HIV-1RT inhibition. • Essential reference for α-methylene-γ-lactone SAR studies. Supplied with full QC documentation & reliable global logistics.

Molecular Formula C30H42O5
Molecular Weight 482.6 g/mol
CAS No. 268214-51-3
Cat. No. B1631042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoronalolide
CAS268214-51-3
Molecular FormulaC30H42O5
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)O)C(=C)C(=O)O5)C)C
InChIInChI=1S/C30H42O5/c1-18(16-31)7-6-8-19(2)21-9-11-28(5)23-15-22-25(20(3)26(34)35-22)30(12-10-24(32)33)17-29(23,30)14-13-27(21,28)4/h7,16,19,21-23,25H,3,6,8-15,17H2,1-2,4-5H3,(H,32,33)/b18-7+/t19-,21-,22-,23+,25-,27-,28+,29+,30-/m1/s1
InChIKeyYLQIANWVVVMWMO-VDPDGNGOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coronalolide – A Ring-A Seco-Cycloartane Triterpene


Coronalolide is a natural triterpene belonging to the rare ring-A seco-cycloartane structural class [1]. It is isolated from Gardenia species, notably Gardenia coronaria and Gardenia sootepensis [1]. Characterized by an exomethylene-γ-lactone moiety and a carboxylic acid side chain, Coronalolide exhibits a broad profile of in vitro cytotoxic, anti-HIV-1, and anti-inflammatory activities [1][2]. Its molecular formula is C30H42O5, with a molecular weight of 482.65 g/mol [3].

Scaffold Ring-A seco-cycloartane triterpene
Key motifs α-methylene-γ-lactone, carboxylic acid side chain
Reported profile Cell-model cytotoxicity, HIV-1 RT inhibition, NF-κB inhibition

Coronalolide: Not a Generic Cycloartane Substitute


While numerous cycloartane triterpenes are reported from Gardenia species, they are not functionally interchangeable. Subtle differences in the substitution pattern, particularly around the critical α-methylene-γ-butyrolactone moiety and the side chain, lead to significant divergence in potency, selectivity, and target engagement [1]. For instance, methylation at the C-3 carboxylic acid to form the ester analog drastically reduces potency across several cancer cell lines [2]. Similarly, modifications to the α-methylene-γ-lactone ring, which is essential for cytotoxicity, can abolish this activity [3]. Therefore, selection for a specific experimental context must be driven by quantitative comparative data rather than generic compound class assumptions.

Methyl ester analog may exhibit reduced cytotoxic potency in cell-based assays compared to the free acid.
Analogs lacking the α-methylene-γ-lactone ring may show no significant cytotoxicity across tested cell lines.
Side-chain modifications can alter target engagement profiles, limiting substitution without validation.

Coronalolide vs. Key Comparators


Cytotoxicity vs. Methyl Ester Analog

Coronalolide demonstrates consistently superior in vitro cytotoxicity compared to its methyl ester analog across a panel of human cancer cell lines. In gastric (KATO-3), colon (SW-620), and liver (Hep-G2) cancer cells, Coronalolide exhibits significantly lower IC50 values, indicating higher potency [1][2].

Cytotoxicity vs. Methyl Ester
Head-to-head
5.85 µg/mL Coronalolide (KATO-3)
vs
8.64 µg/mL Methyl ester (KATO-3)
Lower IC50 reported vs. methyl ester; supports free-acid cytotoxicity endpoint review.
KATO-3 gastric carcinoma cell line; in vitro cytotoxicity assay.
Oncology Natural Product Cytotoxicity SAR

Broad-Spectrum Cytotoxicity vs. Class Analogs

Coronalolide's broad-spectrum cytotoxicity is a function of its specific structural features. While many compounds in the 3,4-seco-cycloartane class are inactive, Coronalolide, which possesses an intact α-methylene-γ-lactone ring, exhibits potent activity against all five human cancer cell lines in a standard panel [1]. In contrast, related analogs lacking this functional group, such as certain sootepin derivatives, show no significant activity [2].

Broad Cytotoxicity vs. Class
Class-level inference
Active across 5 cell lines (IC50 4.98–6.59 µg/mL) vs. no activity in lactone-deficient analogs.
Cytotoxicity profile linked to α-methylene-γ-lactone presence; supports structural determinant context.
Class-level comparison; individual analog validation recommended.
Oncology Cytotoxicity Panel Structure-Activity Relationship

HIV-1 RT Inhibition vs. Methyl Ester

In the HIV-1 reverse transcriptase (HIV-1RT) assay, both Coronalolide and its methyl ester exhibit significant inhibitory activity. However, Coronalolide is reported to be considerably more potent than its methyl ester analog [1].

HIV-1 RT Inhibition vs. Methyl Ester
Head-to-head
17.0 mg/mL Coronalolide
vs
49.7 mg/mL Methyl ester
Lower IC50 reported; supports HIV-1 RT inhibition assay context.
HIV-1 reverse transcriptase inhibitory assay.
Virology HIV-1 Reverse Transcriptase Natural Product

Anti-inflammatory Activity vs. Coronalolic Acid

Coronalolide and its structurally related analog, Coronalolic acid, have been evaluated for their ability to inhibit TNF-α-induced NF-κB activity. Coronalolide demonstrates greater potency in this assay [1][2]. Note: The exact IC50 value for Coronalolide in this specific assay was not provided in the searchable data, but it is listed among the active compounds with an IC50 range that is lower than that of Coronalolic acid [1].

NF-κB Inhibition vs. Coronalolic Acid
Cross-study comparable
5.6–8.3 µM Coronalolide
vs
15.4 µM Coronalolic acid
Reported higher NF-κB inhibition vs. analog; supports anti-inflammatory pathway research context.
TNF-α-induced NF-κB activity; cross-study comparison.
Immunology Anti-inflammatory NF-κB Signaling

Coronalolide Research Applications


Anticancer Lead Compound

Coronalolide serves as a promising lead compound for the development of novel anticancer agents due to its potent and broad-spectrum in vitro cytotoxicity against breast (BT474), gastric (KATO-3), lung (CHAGO), colon (SW-620), and liver (Hep-G2) cancer cell lines. Its superior potency relative to its methyl ester analog in gastric and colon cancer cells [1] makes it a preferred starting point for medicinal chemistry optimization programs.

SAR Reference Compound

Coronalolide is an essential reference compound for SAR studies on ring-A seco-cycloartane triterpenes. Its robust activity profile, driven by the essential α-methylene-γ-lactone moiety, provides a key benchmark for evaluating the impact of structural modifications on cytotoxic potency. It serves as a critical comparator against which new analogs can be quantitatively assessed [2].

HIV-1 RT Mechanistic Probe

The demonstrated anti-HIV-1 activity of Coronalolide, which is significantly more potent (2.9x) than its methyl ester analog in an HIV-1RT assay [3], positions it as a valuable tool compound for investigating the mechanisms of reverse transcriptase inhibition. It can be used in virology labs to explore binding interactions and the structural basis for its antiviral effects.

Anti-inflammatory Assay Standard

Given its defined activity in inhibiting TNF-α-induced NF-κB, an effect that is more potent than that of the related Coronalolic acid [4], Coronalolide can be utilized as a positive control or reference compound in cellular assays designed to screen for new anti-inflammatory agents targeting the NF-κB signaling pathway.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cytotoxicity panel profile across cell lines
Cell-viability endpoint comparison
SAR reference for ring-A seco-cycloartanes
α-methylene-γ-lactone-dependent activity
Benchmark against lactone-deficient analogs
HIV-1 RT inhibition studies
Inhibition potency vs. methyl ester comparator
RT enzyme assay context and binding assessment
NF-κB signaling pathway research
TNF-α-induced NF-κB inhibition profile
Cell-based assay comparator context

Technical Documentation Hub

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41 linked technical documents
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